3-(Chloromethyl)-6-fluoro-2-(trifluoromethyl)pyridine
Overview
Description
3-(Chloromethyl)-6-fluoro-2-(trifluoromethyl)pyridine is a chemical compound that belongs to the class of trifluoromethylpyridines. These compounds are characterized by the presence of a trifluoromethyl group (-CF3) attached to a pyridine ring, which is a six-membered aromatic ring containing one nitrogen atom. The presence of both fluorine and chlorine atoms in the structure imparts unique chemical and physical properties to the compound, making it valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the direct chlorination and fluorination of 3-picoline, followed by aromatic nuclear chlorination of the pyridine ring . Another approach involves the use of trichloromethyl-pyridine as a starting material, which undergoes an exchange between chlorine and fluorine atoms .
Industrial Production Methods
Industrial production of this compound often relies on large-scale chemical reactions that can be efficiently controlled to yield high purity products. The choice of method depends on the desired scale of production and the specific requirements of the end-use application. The direct fluorination method and the building-block method are commonly employed in industrial settings .
Chemical Reactions Analysis
Types of Reactions
3-(Chloromethyl)-6-fluoro-2-(trifluoromethyl)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom in the chloromethyl group can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under appropriate conditions, leading to changes in the oxidation state of the functional groups.
Radical Reactions: The trifluoromethyl group can participate in radical reactions, which are important in the synthesis of various organic compounds
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines and alcohols for substitution reactions, oxidizing agents like potassium permanganate for oxidation reactions, and reducing agents like lithium aluminum hydride for reduction reactions. The reaction conditions, such as temperature, solvent, and catalyst, are optimized based on the specific reaction being carried out .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of oxidized or reduced forms of the compound .
Scientific Research Applications
3-(Chloromethyl)-6-fluoro-2-(trifluoromethyl)pyridine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-(Chloromethyl)-6-fluoro-2-(trifluoromethyl)pyridine involves its interaction with molecular targets in biological systems. The presence of the trifluoromethyl group enhances the compound’s ability to penetrate cell membranes and interact with enzymes and receptors. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins, leading to changes in their activity .
Comparison with Similar Compounds
Similar Compounds
2,6-Dichloro-3-(trifluoromethyl)pyridine: Used as a starting material for the preparation of various derivatives.
2,3-Dichloro-5-(trifluoromethyl)pyridine: Employed in the production of crop-protection products.
Uniqueness
3-(Chloromethyl)-6-fluoro-2-(trifluoromethyl)pyridine is unique due to the combination of its trifluoromethyl, chloromethyl, and fluoro groups, which impart distinct chemical and physical properties. These properties make it valuable in applications where other similar compounds may not be as effective .
Properties
IUPAC Name |
3-(chloromethyl)-6-fluoro-2-(trifluoromethyl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClF4N/c8-3-4-1-2-5(9)13-6(4)7(10,11)12/h1-2H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYVNSGIJGGEHMA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1CCl)C(F)(F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClF4N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501213948 | |
Record name | 3-(Chloromethyl)-6-fluoro-2-(trifluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501213948 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1227502-18-2 | |
Record name | 3-(Chloromethyl)-6-fluoro-2-(trifluoromethyl)pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1227502-18-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(Chloromethyl)-6-fluoro-2-(trifluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501213948 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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